

Methylamino-PEG5-azide: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Methylamino-PEG5-azide

Cat. No.: B608988

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Introduction

Methylamino-PEG5-azide is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal methylamino group, a five-unit polyethylene glycol (PEG) spacer, and a terminal azide group, offers researchers a versatile tool for covalently linking molecules. The hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting conjugates, making it an invaluable reagent in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. This guide provides a comprehensive overview of the chemical properties, solubility, and relevant experimental protocols for **Methylamino-PEG5-azide**.

Core Chemical Properties

The fundamental chemical and physical properties of **Methylamino-PEG5-azide** are summarized in the table below. This information is essential for accurate calculations in experimental design, including molarity and reaction stoichiometry.

| Property | Value | Source |
|-------------------|--|---|
| Molecular Weight | 320.4 g/mol | --INVALID-LINK-- |
| Molecular Formula | C13H28N4O5 | --INVALID-LINK-- |
| CAS Number | 2055046-24-5 | --INVALID-LINK-- |
| Appearance | White to off-white solid or viscous liquid | General observation for similar compounds |
| Purity | Typically ≥95% | General supplier information |

Solubility Profile

The solubility of a crosslinker is a critical parameter for its application in biological systems, which are predominantly aqueous. The polyethylene glycol (PEG) spacer in **Methylamino-PEG5-azide** significantly enhances its hydrophilicity. While precise quantitative solubility data is not readily available in published literature, qualitative information from suppliers and data from structurally similar compounds provide a strong indication of its solubility characteristics.

| Solvent | Qualitative Solubility | Estimated Quantitative Solubility | Source |
|---------------------------|------------------------|-----------------------------------|------------------------------------|
| Water | Soluble | > 10 mg/mL | --INVALID-LINK--, --INVALID-LINK-- |
| Dimethyl Sulfoxide (DMSO) | Soluble | > 10 mg/mL | --INVALID-LINK--, --INVALID-LINK-- |
| Dimethylformamide (DMF) | Soluble | Not specified | --INVALID-LINK-- |
| Dichloromethane (DCM) | Soluble | Not specified | --INVALID-LINK-- |

Note: The estimated quantitative solubility is based on data for a structurally similar compound, Methoxy PEG Azide, and should be experimentally verified for **Methylamino-PEG5-azide**.

Experimental Protocols

The dual functionality of **Methylamino-PEG5-azide** allows for a range of conjugation strategies. The following are detailed methodologies for key experiments involving this crosslinker.

Determination of Aqueous Solubility

This protocol outlines a general method to determine the solubility of **Methylamino-PEG5-azide** in an aqueous buffer.

Materials:

- **Methylamino-PEG5-azide**
- Phosphate-buffered saline (PBS), pH 7.4
- Vortex mixer
- Centrifuge
- UV-Vis spectrophotometer or HPLC

Methodology:

- Prepare a series of concentrations of **Methylamino-PEG5-azide** in PBS (e.g., 1, 5, 10, 20, 50, 100 mg/mL) in microcentrifuge tubes.
- Vortex each tube vigorously for 2 minutes to facilitate dissolution.
- Incubate the solutions at room temperature for 1 hour to reach equilibrium.
- Visually inspect each tube for any undissolved particulate matter.
- Centrifuge the tubes at 10,000 x g for 10 minutes to pellet any undissolved solid.
- Carefully collect the supernatant from each tube.

- Analyze the concentration of the dissolved **Methylamino-PEG5-azide** in the supernatant. This can be done by measuring the absorbance at a specific wavelength if the compound has a chromophore, or more accurately by a validated HPLC method.
- The highest concentration at which no pellet is observed and the measured supernatant concentration matches the prepared concentration is determined as the solubility.

Azide-Alkyne Cycloaddition (Click Chemistry)

This protocol describes a typical copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

- **Methylamino-PEG5-azide**
- Alkyne-containing molecule
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
- Reaction buffer (e.g., PBS, pH 7.4)
- DMSO or DMF for dissolving reactants if necessary

Methodology:

- Dissolve the alkyne-containing molecule and **Methylamino-PEG5-azide** in the reaction buffer. If necessary, prepare concentrated stock solutions in DMSO or DMF and add them to the aqueous buffer, ensuring the final organic solvent concentration is minimal (typically <5%).
- Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

- Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).
- Prepare a stock solution of the copper ligand (THPTA or TBTA) (e.g., 50 mM in water or DMSO).
- In a reaction vessel, combine the alkyne-containing molecule and a molar excess (typically 1.5-3 equivalents) of **Methylamino-PEG5-azide**.
- Add the copper ligand to the reaction mixture (final concentration typically 1 mM).
- Add CuSO₄ to the reaction mixture (final concentration typically 0.1-0.5 mM).
- Initiate the reaction by adding sodium ascorbate (final concentration typically 1-5 mM).
- Allow the reaction to proceed at room temperature for 1-4 hours, or overnight if necessary. The reaction can be monitored by TLC, LC-MS, or HPLC.
- Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, reversed-phase HPLC, or dialysis.

Amide Coupling Reaction

This protocol details the conjugation of the methylamino group of the crosslinker to a carboxylic acid-containing molecule using a carbodiimide activator.

Materials:

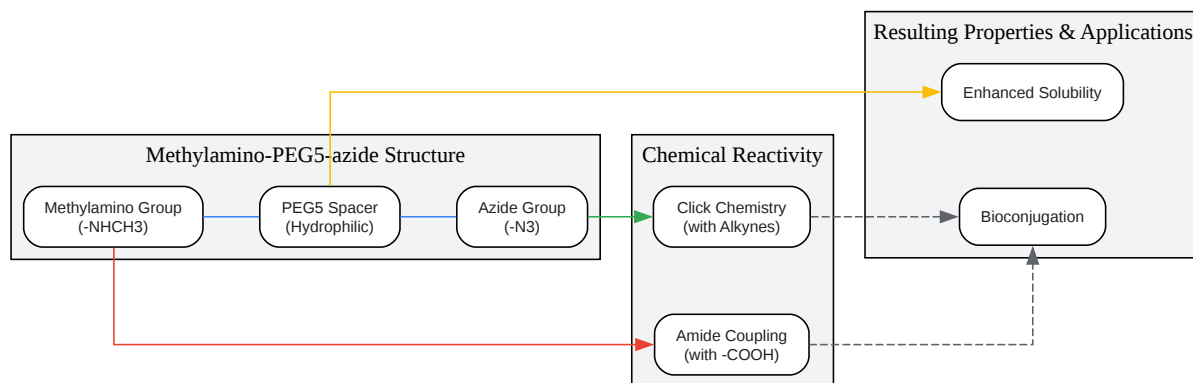
- **Methylamino-PEG5-azide**
- Carboxylic acid-containing molecule
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- Reaction buffer (e.g., MES buffer, pH 4.5-6.0, or PBS, pH 7.4)
- Quenching solution (e.g., hydroxylamine or Tris buffer)

Methodology:

- Dissolve the carboxylic acid-containing molecule in the reaction buffer.
- Add EDC (typically 1.5-2 equivalents relative to the carboxylic acid) and NHS (typically 1.5-2 equivalents) to the solution to activate the carboxyl groups.
- Allow the activation reaction to proceed for 15-30 minutes at room temperature.
- Add **Methylamino-PEG5-azide** (typically 1.5-5 equivalents relative to the carboxylic acid) to the reaction mixture.
- Let the coupling reaction proceed for 2-4 hours at room temperature, or overnight at 4°C. The reaction progress can be monitored by HPLC or LC-MS.
- Quench the reaction by adding a quenching solution to consume any unreacted activated carboxyl groups.
- Purify the final conjugate using a suitable technique such as dialysis, size-exclusion chromatography, or preparative HPLC.

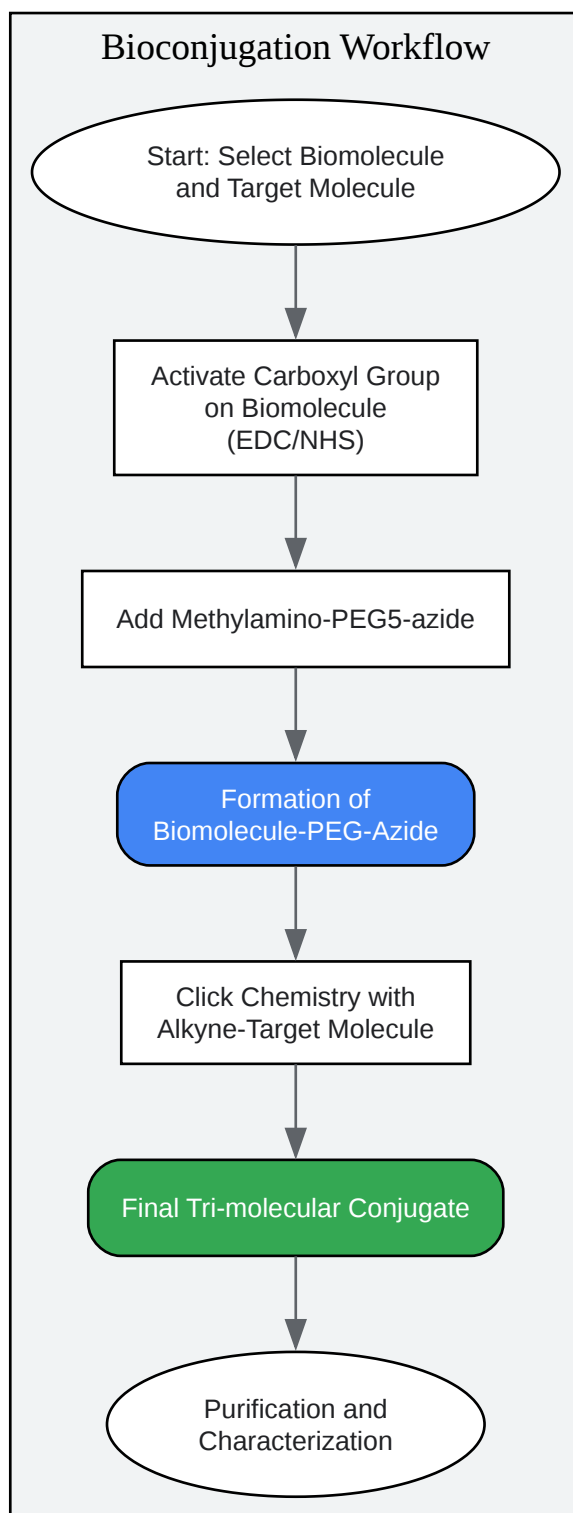
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships of **Methylamino-PEG5-azide**'s functionality and a typical experimental workflow for bioconjugation.



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Caption: Functional components of **Methylamino-PEG5-azide** and their corresponding reactivities.



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Caption: A typical workflow for creating a tri-molecular conjugate using **Methylamino-PEG5-azide**.

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